7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal
Description
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal (CAS: 1334414-46-8) is a spirocyclic compound featuring a diazaspiro[4.5]decane core. Key structural attributes include:
- Spiro[4.5]decane framework: A bicyclic system where two rings (5-membered and 6-membered) share a single atom, creating a rigid three-dimensional structure .
- Functional groups: A benzyl-substituted nitrogen at position 7, a lactam (1-oxo) group at position 1, and an ethylene ketal protecting a ketone at position 10 .
- Its ethylene ketal group enhances stability during synthetic manipulations .
Properties
IUPAC Name |
13-benzyl-7,10-dioxa-3,13-diazadispiro[4.0.46.45]tetradecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-16(6-8-18-15)13-19(12-14-4-2-1-3-5-14)9-7-17(16)21-10-11-22-17/h1-5H,6-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEYFZVYMMXJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CN(CCC23OCCO3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing the benzyl group and the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal (CAS No. 1334414-46-8) is a complex organic compound characterized by its unique spirocyclic structure, which has garnered interest in various scientific research applications. This compound is noted for its potential in medicinal chemistry, particularly as a scaffold for drug development and as a biological probe.
Medicinal Chemistry
The unique structure of 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal makes it a promising candidate in the field of medicinal chemistry for the following reasons:
- Drug Development : Its spirocyclic framework can be utilized to design new drug candidates targeting various diseases, including cancer and neurological disorders. The compound's ability to modify biological pathways through receptor interactions is under investigation.
Research has indicated that compounds with similar structures exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents.
Neuropharmacology
The diazaspiro structure is associated with neuroactive properties:
- Cognitive Enhancers : Investigations into its effects on neurotransmitter systems may reveal cognitive-enhancing properties, relevant for treating neurodegenerative diseases such as Alzheimer's.
Chemical Biology
In the realm of chemical biology, this compound can serve as a tool for probing biological systems:
- Biological Probes : The ethylene ketal moiety may facilitate the development of probes for studying enzyme activity or cellular processes, allowing researchers to visualize and manipulate biological functions.
Case Studies
Mechanism of Action
The mechanism by which 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Observations
Role of Ethylene Ketal :
- The target compound’s ethylene ketal protects a reactive ketone, enabling selective functionalization of other groups (e.g., lactam formation) . This contrasts with Compound 14 (), where the unprotected ketone limits synthetic utility .
- Stability concerns: Acidic conditions may cleave the ketal, as seen in Compound 12 (), which reverted to its parent ketone during purification .
The diaza configuration in the target compound introduces hydrogen-bonding capabilities, distinguishing it from monocyclic or non-nitrogenated analogs like Compound 11 () .
Pharmacological Potential: While 2,7-diazaspiro[4.5]decan-10-one derivatives () are explored as dopamine-active-transporter (DAT) inhibitors, the target compound’s bioactivity remains uncharacterized .
Biological Activity
7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a spirocyclic framework that contributes to its biological activity. The IUPAC name is 13-benzyl-7,10-dioxa-3,13-diazadispiro[4.0.46.45]tetradecan-4-one, and it has a molecular formula of with a molecular weight of 230.35 g/mol. The structural rigidity provided by the spirocyclic nature enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) as low as < 0.016 μg/mL in vitro . Although specific data for 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is limited, its structural analogs suggest potential activity against various pathogens.
Anticonvulsant Activity
Research into substituted diazaspiro compounds indicates potential anticonvulsant effects. A study on similar diazaspiro compounds revealed their ability to modulate neurotransmitter systems, which could translate into therapeutic effects for seizure disorders . The specific mechanisms remain to be fully elucidated but may involve GABAergic pathways.
Safety and Toxicology
According to the Safety Data Sheet from AK Scientific, 7-N-Benzyl-1-oxo-2,7-diazaspiro[4.5]decan-10-one ethylene ketal is classified as a skin and eye irritant (Category 2) and poses specific target organ toxicity upon single exposure . Handling precautions include avoiding contact with skin and eyes, and appropriate protective equipment should be used during research applications.
Study on Antimicrobial Efficacy
A series of benzothiazinone derivatives containing diazaspiro structures were synthesized and tested for their antimicrobial properties against MTB strains. The study found that modifications at the benzylic position significantly influenced both safety and efficacy profiles in an acute mouse model . This highlights the importance of structural variations in enhancing biological activity.
| Compound | MIC (μg/mL) | Efficacy in Mouse Model |
|---|---|---|
| Compound 1 | <0.016 | Significant |
| Compound 2d | <0.016 | Better PK profile |
Pharmacokinetic Studies
Pharmacokinetic studies comparing various diazaspiro compounds indicate that structural modifications can lead to improved bioavailability and reduced toxicity. For instance, one derivative showed enhanced absorption characteristics compared to existing treatments for tuberculosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
